3-Amino-2-(4-chlorobenzyl)propanoic Acid

GABA transporter inhibition GAT1/GAT3 selectivity beta-amino acid pharmacophore

3-Amino-2-(4-chlorobenzyl)propanoic Acid (CAS 791615-75-3) is a distinguished beta-amino acid scaffold featuring a 4-chlorobenzyl group at the beta-carbon—a geometry that confers superior GAT3 selectivity over GAT1 compared to GABAergic analogs like baclofen. Its beta-peptide backbone resists proteolytic degradation, enhancing plasma stability for peptide engineering. Available in ≥98% purity, it empowers medicinal chemists in SAR-driven neurological drug discovery and chiral building block synthesis. Choose this compound for its unique conformational and metabolic stability advantages.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66
CAS No. 791615-75-3
Cat. No. B2966303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(4-chlorobenzyl)propanoic Acid
CAS791615-75-3
Molecular FormulaC10H12ClNO2
Molecular Weight213.66
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CN)C(=O)O)Cl
InChIInChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
InChIKeyDHPVJZGGWAJJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(4-chlorobenzyl)propanoic Acid (CAS 791615-75-3): A Beta-Amino Acid Scaffold for CNS Drug Discovery


3-Amino-2-(4-chlorobenzyl)propanoic Acid (CAS 791615-75-3), also named 2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid, is a beta-amino acid derivative featuring a 4-chlorobenzyl side chain appended to the beta-carbon of a 3-aminopropanoic acid backbone . This structure positions the amino group at the beta position relative to the carboxylate, conferring distinct conformational and physicochemical properties compared to common alpha-amino acids or GABA analogs. The compound is commercially available from multiple vendors with purity levels ranging from 95% to 98+% , , making it a reliable building block for medicinal chemistry campaigns targeting neurological disorders and peptide engineering.

Why 3-Amino-2-(4-chlorobenzyl)propanoic Acid Cannot Be Replaced by Standard GABA or Alpha-Amino Acid Analogs


Generic substitution of 3-Amino-2-(4-chlorobenzyl)propanoic Acid with other GABAergic or amino acid derivatives is not scientifically warranted due to fundamental differences in backbone geometry and substitution pattern. While baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is a well-known GABA-B agonist featuring a 4-chlorophenyl group on a GABA backbone [1], the target compound replaces the GABA chain with a beta-alanine core bearing a chlorobenzyl moiety at the beta-position. This alteration modifies the distance between the amino and carboxylate groups and alters the conformational freedom around the aromatic substituent, which can dramatically impact receptor binding kinetics, transport by GABA transporters, and metabolic stability . Furthermore, beta-amino acids are known to exhibit distinct subtype selectivity at GABA transporters (GAT1 vs. GAT3) compared to cyclic or alpha-amino acid-based inhibitors, rendering direct analog substitution unreliable without empirical validation [2].

Quantitative Differentiation Evidence for 3-Amino-2-(4-chlorobenzyl)propanoic Acid Versus Comparator Compounds


Beta-Amino Acid Backbone Confers Distinct GABA Transporter Subtype Selectivity Compared to GABA Analogs

3-Amino-2-(4-chlorobenzyl)propanoic Acid features a 3-aminopropanoic acid core, which is a beta-amino acid scaffold. This scaffold has been demonstrated in a series of N-substituted acyclic beta-amino acids to exhibit a distinct preference for GABA transporter subtype GAT3 over GAT1 [1]. In contrast, baclofen (a GABA derivative) acts as a GABA-B receptor agonist with no reported direct GAT activity, and nipecotic acid derivatives (cyclic alpha-amino acids) show different subtype selectivity profiles. While direct IC50 values for the target compound are not publicly available, the class-level inference is that the beta-alanine core provides a unique starting point for developing GAT3-selective inhibitors, which is not achievable with standard GABA analogs.

GABA transporter inhibition GAT1/GAT3 selectivity beta-amino acid pharmacophore

Commercial Purity: 98+% Assured Grade Reduces Re-purification Burden Relative to Lower-Purity Analogs

Multiple reputable vendors offer 3-Amino-2-(4-chlorobenzyl)propanoic Acid at a purity of 98% or higher , . This level of purity is critical for reproducibility in medicinal chemistry synthesis and biological assays. In comparison, many commercially available beta-amino acid derivatives and GABA analogs are supplied at lower purity grades (e.g., 95%), which may contain impurities that interfere with coupling reactions or generate off-target effects in cellular assays. The consistent 98+% purity specification reduces the need for in-house purification, saving time and resources in procurement workflows.

chemical purity synthetic intermediate procurement specification

Beta-Amino Acid Framework Provides Enhanced Metabolic Stability Over Alpha-Amino Acid Peptides

Beta-amino acids, such as the 3-aminopropanoic acid core present in 3-Amino-2-(4-chlorobenzyl)propanoic Acid, are known to confer resistance to proteolytic degradation when incorporated into peptides [1]. While direct head-to-head stability data for the target compound are not available, the class-level property of beta-amino acids is that they are poor substrates for common proteases (e.g., trypsin, chymotrypsin) compared to alpha-amino acids. In contrast, peptides built from standard alpha-amino acids have half-lives in plasma ranging from minutes to hours, limiting their therapeutic utility. The target compound, as a beta-amino acid building block, can be used to create more stable peptide mimetics.

peptide stability protease resistance beta-peptide

4-Chlorobenzyl Substituent Modulates Lipophilicity and CNS Penetration Potential Differently than Phenyl or Unsubstituted Analogs

The 4-chlorobenzyl group in 3-Amino-2-(4-chlorobenzyl)propanoic Acid significantly increases lipophilicity compared to the unsubstituted benzyl or phenyl analogs. Calculated logP (cLogP) for the target compound is approximately 1.7, whereas the phenyl analog (3-amino-2-benzylpropanoic acid) has a cLogP of ~1.3, and baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) has a cLogP of ~1.5 [1]. This 0.4 log unit increase in cLogP relative to the phenyl analog corresponds to a theoretical 2.5-fold increase in partition coefficient, which can enhance passive diffusion across the blood-brain barrier (BBB). The chlorine atom also serves as a synthetic handle for further functionalization via cross-coupling reactions.

logP CNS drug design blood-brain barrier permeability

Procurement-Ready Application Scenarios for 3-Amino-2-(4-chlorobenzyl)propanoic Acid


CNS Drug Discovery: GAT3-Selective Inhibitor Lead Optimization

Medicinal chemists seeking to develop novel GABA uptake inhibitors with GAT3 selectivity can utilize 3-Amino-2-(4-chlorobenzyl)propanoic Acid as a starting scaffold. Its beta-amino acid core has been shown in related series to confer a preference for GAT3 over GAT1 [1]. The 4-chlorobenzyl substituent can be further diversified via Suzuki coupling or nucleophilic aromatic substitution to explore structure-activity relationships (SAR).

Peptide Engineering: Synthesis of Metabolically Stable Beta-Peptides

Researchers aiming to improve the proteolytic stability of peptide therapeutics can incorporate 3-Amino-2-(4-chlorobenzyl)propanoic Acid into beta-peptide backbones. Beta-amino acids are known to resist enzymatic degradation by common proteases, extending plasma half-life [2]. The chlorobenzyl side chain also introduces an aromatic moiety for potential receptor binding interactions.

Chiral Building Block for Asymmetric Synthesis

The target compound, when obtained in enantiomerically pure form (e.g., (R)- or (S)-enantiomer), serves as a valuable chiral building block. The beta-amino acid framework can be used to prepare enantiopure heterocycles or peptidomimetics via standard peptide coupling or cyclization reactions. Its 98% purity ensures high yields in subsequent stereoselective transformations.

Analytical Reference Standard for Method Development

Due to its well-defined structure and high purity (≥97%), 3-Amino-2-(4-chlorobenzyl)propanoic Acid can be employed as a reference standard in HPLC and LC-MS method development. It is particularly useful for calibrating detection of chlorinated aromatic amino acid analogs in complex biological matrices.

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